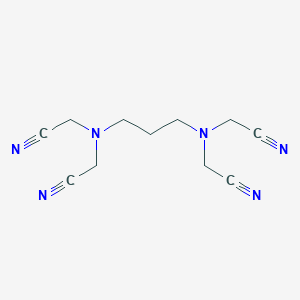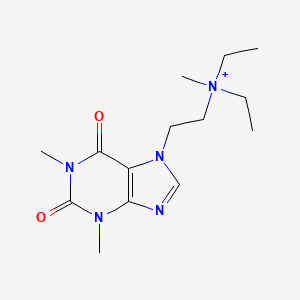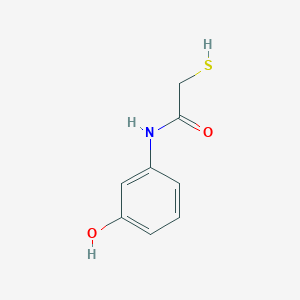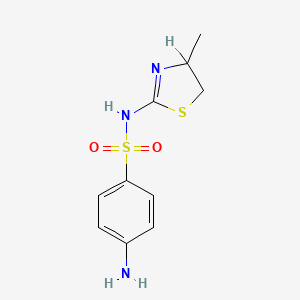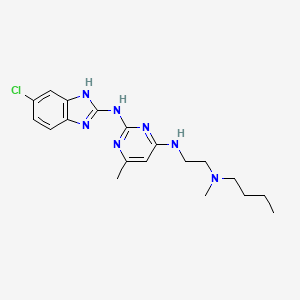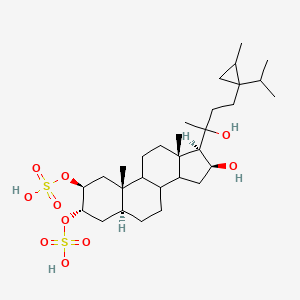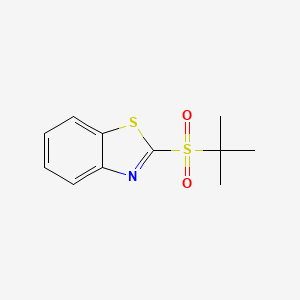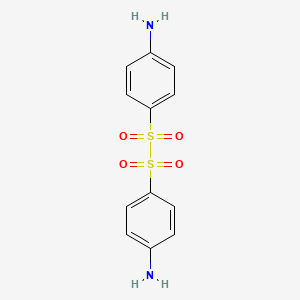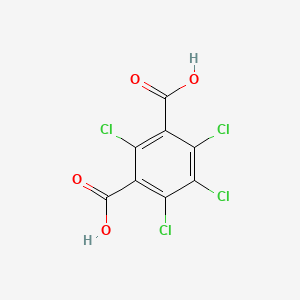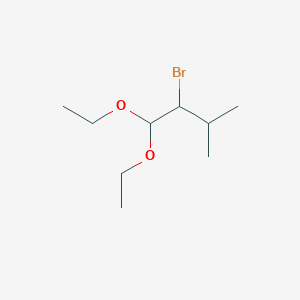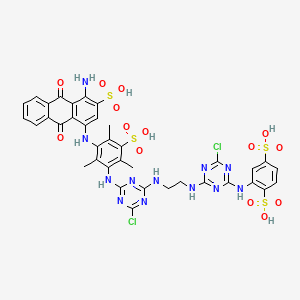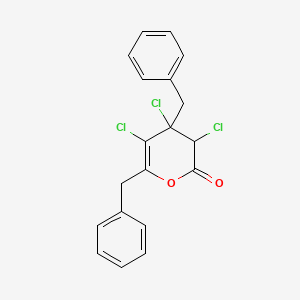
4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one is a complex organic compound with a unique structure that includes multiple chlorine atoms and benzyl groups. This compound is part of the dihydropyran family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry and material science .
Métodos De Preparación
The synthesis of 4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzyl chloride with a suitable pyranone precursor under controlled conditions. The reaction conditions often require the presence of a strong base and a polar aprotic solvent to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Análisis De Reacciones Químicas
4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include strong acids or bases, polar solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparación Con Compuestos Similares
Similar compounds to 4,6-Dibenzyl-3,4,5-trichloro-3,4-dihydro-2H-pyran-2-one include:
3,4-Dihydro-2H-pyran: A simpler analog with fewer substituents, used widely in organic synthesis.
4,6-Dibenzyl-3,4,5-trichloro-3H-pyran-2-one: A closely related compound with similar chemical properties but different reactivity.
Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] Oxalate: Another chlorinated compound with distinct applications in material science.
The uniqueness of this compound lies in its specific combination of benzyl and chlorine substituents, which confer unique chemical and biological properties.
Propiedades
Número CAS |
62827-22-9 |
|---|---|
Fórmula molecular |
C19H15Cl3O2 |
Peso molecular |
381.7 g/mol |
Nombre IUPAC |
4,6-dibenzyl-3,4,5-trichloro-3H-pyran-2-one |
InChI |
InChI=1S/C19H15Cl3O2/c20-16-15(11-13-7-3-1-4-8-13)24-18(23)17(21)19(16,22)12-14-9-5-2-6-10-14/h1-10,17H,11-12H2 |
Clave InChI |
SGHAQHANJHXYPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C(C(C(=O)O2)Cl)(CC3=CC=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


